

In-depth Technical Guide on the M1001 Compound

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Compound of Interest

Compound Name: M1001

Cat. No.: B1675829

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Designation: **M1001** is identified as Methylisothiazolinone.

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the chemical and physical properties of Methylisothiazolinone (**M1001**), including its biological activity and safety information. All quantitative data is summarized in structured tables, and where applicable, experimental methodologies are detailed.

Chemical and Physical Properties

Methylisothiazolinone (**M1001**) is a 1,2-thiazole compound, specifically a 4-isothiazolin-3-one with a methyl group attached to the nitrogen atom.^[1] It is a potent biocide and preservative.^[1]

Property	Value	Reference
Molecular Weight	115.16 g/mol	Computed by PubChem 2.2
Molecular Formula	C4H5NOS	PubChem
Monoisotopic Mass	115.00918496 Da	Computed by PubChem 2.2
Topological Polar Surface Area	45.6 Å ²	Computed by Cactvs 3.4.8.18
Heavy Atom Count	7	Computed by PubChem
Complexity	121	Computed by Cactvs 3.4.8.18

Biological Activity and Applications

M1001 is recognized for its role as an antifouling biocide, antimicrobial agent, and antifungal agent.^[1] It is a key active ingredient in the commercial product Kathon™.^[1]

The Expert Panel for Cosmetic Ingredient Safety has determined that Methylisothiazolinone is safe for use in rinse-off cosmetic products at concentrations up to 100 ppm (0.01%).^[1] For leave-on cosmetic products, it is considered safe when formulated to be non-sensitizing, which can be assessed using a Quantitative Risk Assessment (QRA) or a similar methodology.^[1]

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

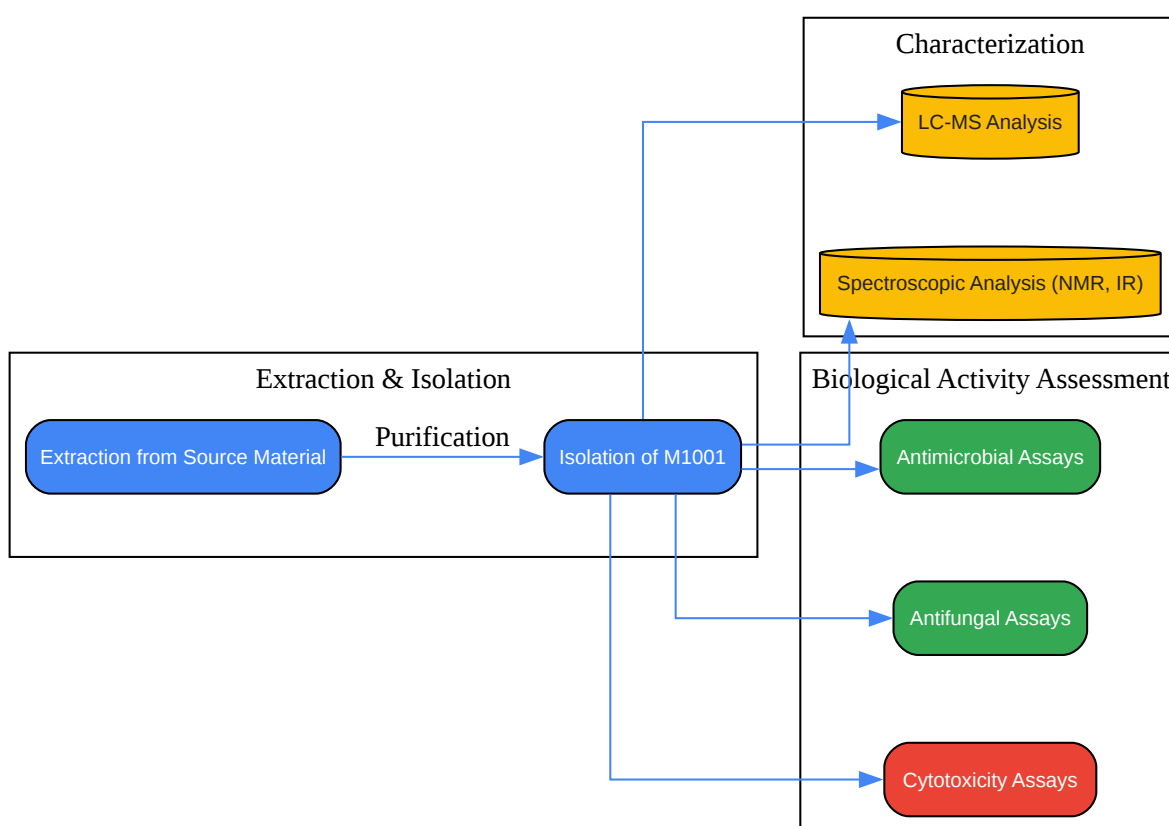
A key analytical method for the characterization of **M1001** is Liquid Chromatography-Mass Spectrometry (LC-MS).

- Instrumentation: Q Exactive Orbitrap (Thermo Scientific)
- Technique: LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Orbitrap Mass Spectrometry)
- Ionization Mode: Positive (ESI)
- Fragmentation Mode: Higher-energy C-trap dissociation (HCD)

- Chromatography Column: Acquity BEH C18 1.7 μ m, 2.1x150mm (Waters)
- Retention Time: 3.894 min
- Precursor Adduct: [M+H]⁺
- Precursor m/z: 116.0165

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of bioactive compounds like **M1001**, from extraction to activity assessment.

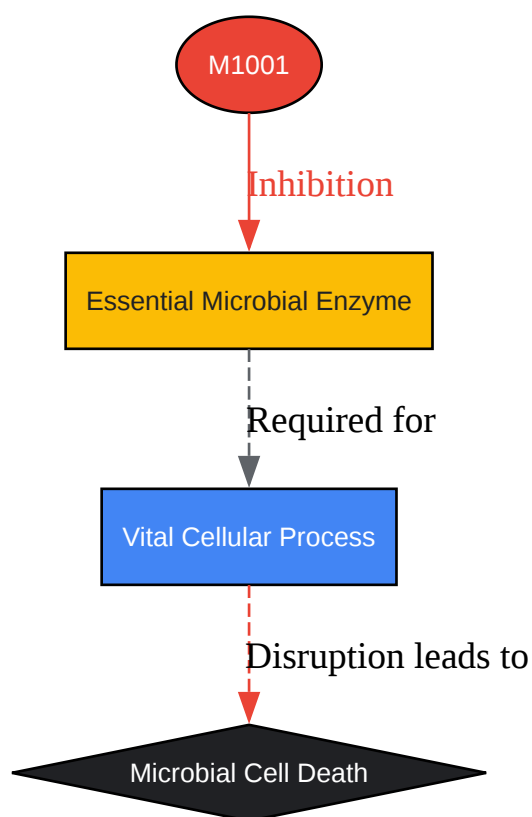


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Workflow for Bioactive Compound Analysis

Signaling Pathway Interaction (Hypothetical)

While the specific signaling pathways modulated by **M1001** are a subject of ongoing research, its biocidal activity likely involves disruption of essential cellular processes in microorganisms. A hypothetical pathway could involve the inhibition of key enzymes or disruption of cell membrane integrity.

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References

- 1. Methylisothiazolinone | C₄H₅NOS | CID 39800 - PubChem [pubchem.ncbi.nlm.nih.gov]
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